

An In-depth Technical Guide to the Physicochemical Properties of 1,13-Tetradecadiene

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Compound of Interest

Compound Name: **1,13-Tetradecadiene**

Cat. No.: **B1583877**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1,13-tetradecadiene** (CAS No: 21964-49-8). The information is curated for researchers, scientists, and professionals in drug development who may utilize this long-chain diene as a synthetic intermediate or building block. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

1,13-Tetradecadiene is a long-chain hydrocarbon featuring two terminal double bonds. This structure provides reactive sites for further chemical modifications, making it a valuable intermediate in organic synthesis. Its physical and chemical characteristics are summarized below.

Identification and General Properties

Property	Value	Reference(s)
IUPAC Name	Tetradeca-1,13-diene	[1]
Molecular Formula	C ₁₄ H ₂₆	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10]
Molecular Weight	194.36 g/mol	[1] [2] [3] [4] [5] [6] [7] [8] [10]
Appearance	Liquid, Colorless to Light Yellow	[5] [6] [9] [11]
CAS Number	21964-49-8	[1] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13]

Physical and Thermodynamic Properties

Property	Value	Conditions	Reference(s)
Boiling Point	131 °C	at 17 mmHg (22.7 hPa)	[5] [8] [10] [11] [12]
58-60 °C	at 0.1 mmHg (0.13 hPa)	[2]	
Density	0.849 g/mL	at 25 °C	[3] [5] [8] [10] [11] [12]
Refractive Index (n _D)	1.443	at 20 °C	[3] [8] [10] [11] [12]
Flash Point	103 °C (217.4 °F)	Closed Cup	[5] [10]
Solubility	0.01594 mg/L (estimated)	in Water at 25 °C	

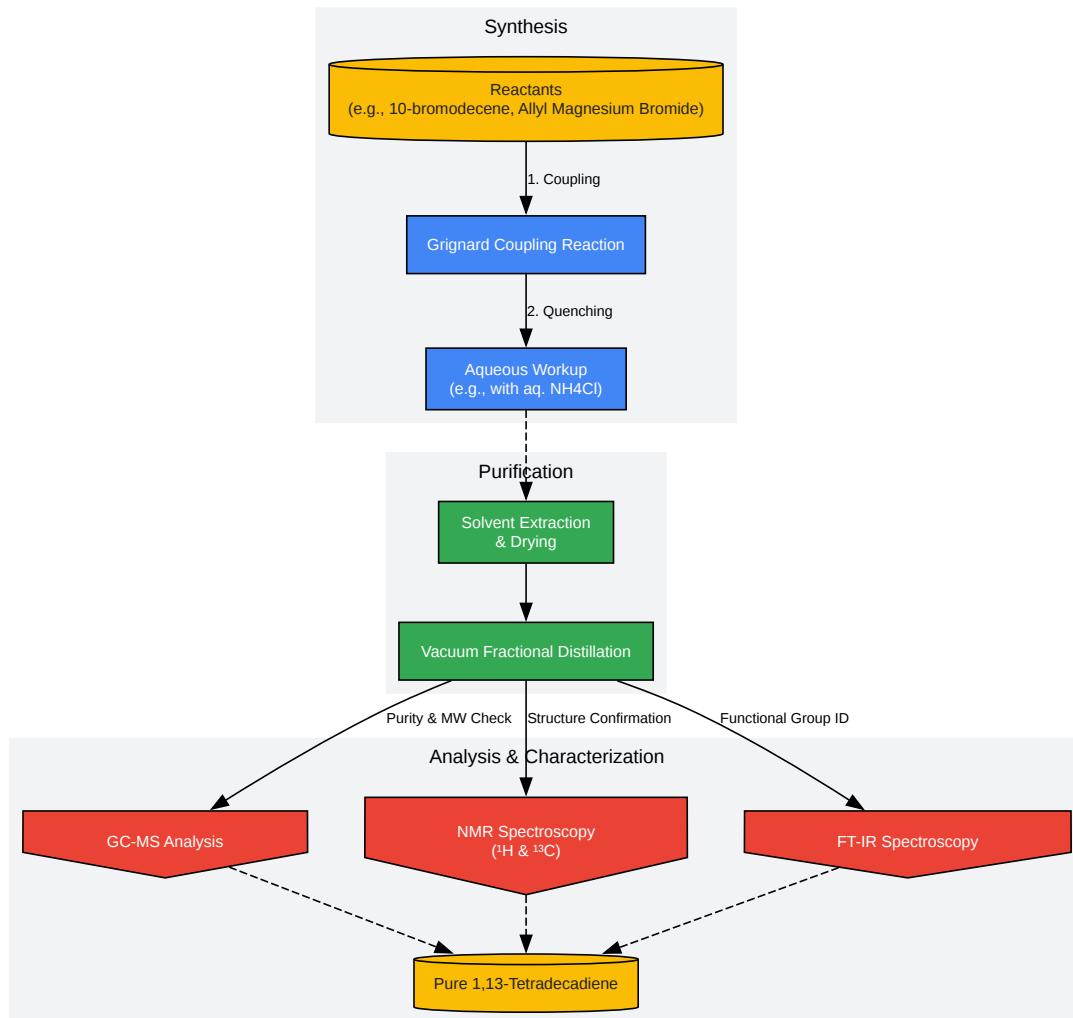
Spectroscopic Data

Technique	Data Highlights	Reference(s)
Mass Spectrometry (MS)	Molecular Ion (M^+): m/z 194	[4] [14]
NMR Spectroscopy	1H and ^{13}C NMR data available	[1]
Infrared (IR) Spectroscopy	Data available from NIST	[4]
Gas Chromatography (GC)	Kovats Retention Index: 1373, 1385 (Standard non-polar column)	[1]

Synthesis and Characterization Workflow

The synthesis, purification, and subsequent characterization of **1,13-tetradecadiene** follow a standard logical progression in organic chemistry. This workflow ensures the desired product is obtained with high purity and its identity is confirmed.

Workflow for 1,13-Tetradecadiene Synthesis and Characterization

[Click to download full resolution via product page](#)**Caption:** General workflow for the synthesis and analysis of **1,13-tetradecadiene**.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of **1,13-tetradecadiene**, as well as for the determination of its key physical properties.

Representative Synthesis: Grignard Coupling

A plausible and effective method for synthesizing **1,13-tetradecadiene** is the Grignard coupling reaction. This protocol is a representative example based on established procedures for forming C-C bonds with Grignard reagents.[\[15\]](#)

Objective: To synthesize **1,13-tetradecadiene** via the coupling of an ω -haloalkene Grignard reagent with an allyl halide. An alternative, conceptually similar approach involves coupling an allyl Grignard reagent with a long-chain ω -haloalkene.

Materials:

- 10-Bromodecene
- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Iodine (crystal for initiation)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Grignard Reagent Preparation:
 - Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

- Add magnesium turnings (1.1 equivalents) to the flask.
- Add a small crystal of iodine.
- In the dropping funnel, place a solution of 10-bromodecene (1.0 equivalent) in anhydrous THF.
- Add a small portion of the 10-bromodecene solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
- Once initiated, add the remaining 10-bromodecene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Coupling Reaction:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
 - After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Workup and Isolation:
 - Cool the reaction mixture again to 0 °C.
 - Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
 - Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

- Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Purification: Vacuum Fractional Distillation

Due to its relatively high boiling point, **1,13-tetradecadiene** should be purified by vacuum fractional distillation to prevent decomposition.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[16\]](#)

Objective: To separate the desired **1,13-tetradecadiene** from unreacted starting materials and high-boiling side products.

Procedure:

- Set up a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-adapter, and a collection flask.
- Place the crude product in the distillation flask with a magnetic stir bar.
- Connect the apparatus to a vacuum pump and a pressure gauge.
- Gradually reduce the pressure to the desired level (e.g., 0.1-17 mmHg).
- Begin heating the distillation flask using a heating mantle.
- Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 58-60 °C at 0.1 mmHg).[\[2\]](#)
- Monitor the temperature at the still head; a stable temperature reading during distillation indicates a pure fraction.

Characterization and Property Measurement

The density of liquid samples can be accurately determined using a pycnometer.[\[2\]](#)[\[12\]](#)[\[17\]](#)

Procedure:

- Thoroughly clean and dry a pycnometer of a known volume.
- Weigh the empty, dry pycnometer on an analytical balance.

- Fill the pycnometer with the purified **1,13-tetradecadiene**, ensuring no air bubbles are trapped.
- Place the pycnometer in a constant temperature bath (e.g., 25.0 °C) until thermal equilibrium is reached.
- Adjust the liquid level to the pycnometer's calibration mark.
- Remove the pycnometer from the bath, wipe it dry, and weigh it.
- Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[15\]](#)

Procedure:

- Turn on the Abbe refractometer and the circulating water bath to bring the prisms to a constant temperature (e.g., 20.0 °C).
- Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
- Open the prisms and clean them with a soft tissue and an appropriate solvent (e.g., acetone or ethanol).
- Apply a few drops of the purified **1,13-tetradecadiene** onto the surface of the measuring prism.
- Close the prisms gently.
- Look through the eyepiece and adjust the control knob until the light and dark fields are separated by a sharp line.
- Use the compensator dial to eliminate any color fringes at the borderline.
- Align the borderline exactly with the crosshairs in the eyepiece.

- Read the refractive index value from the instrument's scale.

GC-MS is used to assess the purity of the sample and confirm its molecular weight.

Procedure:

- Sample Preparation: Dilute a small amount of the purified product in a volatile solvent (e.g., hexane or dichloromethane).
- Instrumentation: Use a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 μ m film thickness).
- GC Conditions (Representative):
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Injection Mode: Split (e.g., 50:1)
- MS Conditions (Representative):
 - Ion Source: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 40-400
- Analysis: Inject the sample and analyze the resulting chromatogram for purity and the mass spectrum of the main peak for the molecular ion (m/z 194) and characteristic fragmentation patterns.

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of **1,13-tetradecadiene**.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire spectra on an NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Obtain a standard proton spectrum.
 - Expected Signals:
 - Multiplets around 5.8 ppm ($-\text{CH}=\text{CH}_2$)
 - Multiplets around 4.9-5.0 ppm ($=\text{CH}_2$)
 - Multiplet around 2.0 ppm (allylic protons, $-\text{CH}_2-\text{CH}=\text{CH}_2$)
 - A large, broad signal around 1.2-1.4 ppm (methylene chain, $-(\text{CH}_2)_8-$)
- ^{13}C NMR Acquisition:
 - Obtain a proton-decoupled carbon spectrum.
 - Expected Signals:
 - Signals in the olefinic region (~114 ppm and ~139 ppm for the terminal double bonds).
 - Multiple signals in the aliphatic region (~29-34 ppm) for the different methylene carbons in the chain.
- Analysis: Integrate the proton signals to confirm the ratio of different types of protons and compare the chemical shifts in both ^1H and ^{13}C spectra to expected values for the proposed structure.

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